N-(6-Chloro-1,3-benzothiazol-2-YL)-4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide
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Overview
Description
N-(6-Chloro-1,3-benzothiazol-2-YL)-4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of various functional groups in this molecule, such as the benzothiazole ring, chloro substituent, and quinoline carboxamide moiety, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-1,3-benzothiazol-2-YL)-4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzothiazole ring system, followed by the introduction of the chloro substituent. The quinoline carboxamide moiety is then attached through a series of condensation and cyclization reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product in good yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(6-Chloro-1,3-benzothiazol-2-YL)-4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzothiazole or quinoline derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and efficiency .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while nucleophilic substitution can produce various substituted benzothiazole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(6-Chloro-1,3-benzothiazol-2-YL)-4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide
- 2-Chloro-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)acetamide
- N-(Benzofuran-3-yl)acetamide
Uniqueness
Compared to these similar compounds, N-(6-Chloro-1,3-benzothiazol-2-YL)-4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the quinoline carboxamide moiety, in particular, enhances its potential as a therapeutic agent by providing additional sites for interaction with biological targets .
Properties
Molecular Formula |
C22H20ClN3O3S |
---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-hydroxy-1-(3-methylbutyl)-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C22H20ClN3O3S/c1-12(2)9-10-26-16-6-4-3-5-14(16)19(27)18(21(26)29)20(28)25-22-24-15-8-7-13(23)11-17(15)30-22/h3-8,11-12,27H,9-10H2,1-2H3,(H,24,25,28) |
InChI Key |
DUNMMHSMTZUYGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl)O |
Origin of Product |
United States |
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